1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-hydroxyphenyl)propan-1-one
Description
This compound is a propan-1-one derivative featuring a furan-2-yl group, a 4-hydroxyphenyl moiety, and a (2-hydroxyethyl)sulfanyl substituent. Its structure combines aromatic and sulfur-containing functional groups, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C15H16O4S |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H16O4S/c16-7-9-20-15(11-3-5-12(17)6-4-11)10-13(18)14-2-1-8-19-14/h1-6,8,15-17H,7,9-10H2 |
InChI Key |
RYLRQIRYCHLMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(C2=CC=C(C=C2)O)SCCO |
Origin of Product |
United States |
Scientific Research Applications
1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-hydroxyphenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-hydroxyphenyl)propan-1-one depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the furan ring can engage in π-π interactions.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Analysis :
- The target compound’s (2-hydroxyethyl)sulfanyl group introduces both hydrophilic (hydroxyl) and moderately lipophilic (sulfanyl) characteristics, distinguishing it from purely aromatic analogs like compound 170 or phloretin.
- Compared to oxime derivatives (e.g., 1w), the absence of nitro groups in the target compound may reduce electrophilicity and associated toxicity risks .
Analysis :
Cytotoxic and Anti-Inflammatory Activity
- Compound 4d/4i (oxadiazolyl-propan-1-ones): Exhibit 62–65% anti-inflammatory activity, attributed to electron-withdrawing substituents .
- Loureirin B (trimethoxyphenyl-propan-1-one): Modulates IL-6/STAT3/NF-κB pathways in Crohn’s disease .
- Target Compound: The 4-hydroxyphenyl group may confer antioxidant properties, while the sulfanyl group could enhance metabolic stability compared to morpholinoethoxy derivatives in .
Toxicity Considerations
- Pyridinyl-propan-1-ones (Nos. 2158–2160): Show genotoxicity concerns due to aromatic amine motifs .
- Target Compound: The absence of pyridinyl or nitro groups (cf. 1w) may reduce genotoxic risks, though sulfanyl metabolites warrant further study .
Spectroscopic Data (NMR Trends)
Biological Activity
The compound 1-(Furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]-3-(4-hydroxyphenyl)propan-1-one is a notable chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H18O3S
- CAS Number : Not available in the provided sources.
- Molecular Weight : Approximately 298.38 g/mol.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This is crucial for preventing cellular damage and related diseases.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate various biological pathways:
- Cell Viability : Assays conducted on cancer cell lines showed that the compound reduces cell viability in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry results indicated an increase in apoptotic cells when treated with the compound, suggesting its potential as an anticancer agent.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy:
- Tumor Growth Inhibition : In murine models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile.
Case Study 1: Cancer Treatment
A recent study explored the effects of this compound on breast cancer cell lines. The results indicated that it effectively induced apoptosis through the mitochondrial pathway, leading to decreased proliferation rates and increased caspase activity.
Case Study 2: Inflammatory Disorders
Another investigation focused on its anti-inflammatory properties in a model of rheumatoid arthritis. The findings showed a marked reduction in inflammatory markers and improved joint function in treated animals compared to untreated controls.
Data Table: Biological Activity Overview
| Activity Type | Mechanism | Model Used | Results |
|---|---|---|---|
| Antioxidant | Free radical scavenging | Cell culture | Significant reduction in oxidative stress |
| Anti-inflammatory | Cytokine inhibition | Murine model | Decreased levels of IL-6 and TNF-alpha |
| Antimicrobial | Bacterial growth inhibition | Agar diffusion assay | Effective against E. coli and S. aureus |
| Anticancer | Apoptosis induction | Breast cancer cell line | Increased caspase activity and reduced viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
